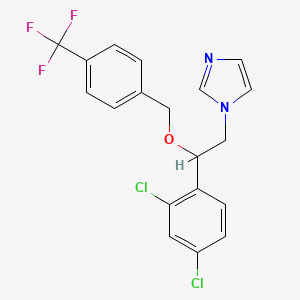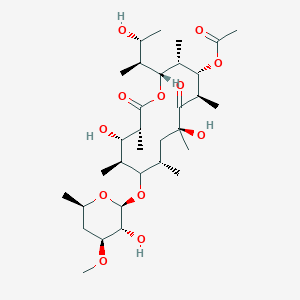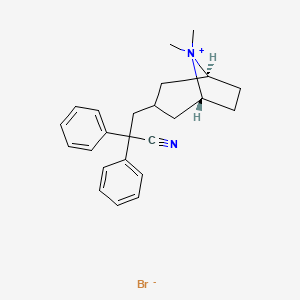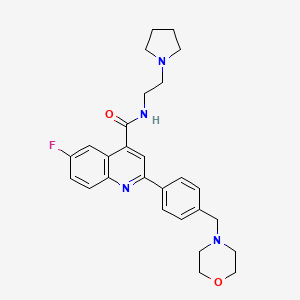
DDD107498
描述
DDD107498 是一种新型抗疟疾化合物,由邓迪大学和疟疾药物倡议组织共同开发。这种化合物对引起疟疾的疟原虫生命周期多个阶段表现出强效活性。 它具有极佳的药代动力学特性,包括良好的口服生物利用度和较长的血浆半衰期 .
科学研究应用
DDD107498 具有广泛的科学研究应用,包括:
化学: 用作研究抗疟疾药物合成和反应性的模型化合物。
生物学: 研究其对疟原虫生命周期的影响。
医学: 有可能用作疟疾的单剂量治疗,对血液阶段疾病、肝脏阶段和传播阶段具有活性。
作用机制
DDD107498 通过抑制疟原虫的蛋白质合成发挥作用。该化合物的分子靶点是翻译延伸因子 2 (eEF2),它对寄生虫生命周期各个阶段的蛋白质合成至关重要。 通过抑制 eEF2,this compound 阻止寄生虫合成必需蛋白质,导致其死亡 .
类似化合物:
KAE609: 另一种目前正在临床试验中的抗疟疾化合物。
KAF156: 一种作用机制不同但具有类似抗疟疾活性的化合物。
DSM265: 靶向寄生虫中的不同酶,但在临床前研究中显示出有希望的结果
This compound 的独特性: this compound 因其新颖的作用机制而脱颖而出,靶向 eEF2,而其他抗疟疾药物没有靶向 eEF2。这降低了与现有治疗方法发生交叉耐药的可能性。 此外,它能够对抗寄生虫生命周期的多个阶段,使其成为一种高效且通用的抗疟疾药物 .
生化分析
Biochemical Properties
DDD107498 plays a significant role in biochemical reactions. The molecular target of this compound has been identified as translation elongation factor 2 (eEF2) . eEF2 is responsible for the GTP-dependent translocation of the ribosome along messenger RNA, and is essential for protein synthesis . This compound inhibits protein synthesis by targeting eEF2 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits the development of trophozoites and schizonts in parasites, and inhibits protein synthesis . This compound shows excellent activity against P. falciparum 3D7 parasites .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits protein synthesis by targeting eEF2 . This interaction with eEF2 inhibits the GTP-dependent translocation of the ribosome along messenger RNA, which is essential for protein synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that there is a lag of about 24-48 hours during which time the effects of the compounds are reversible following wash-out .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A single oral dose led to a 90% reduction in parasitaemia in mice infected with the rodent parasite Plasmodium berghei . When orally dosed daily for 4 days, the ED90 on day 7 after infection was 0.95 mg/kg/day .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with eEF2, a core component of polypeptide elongation on the ribosome .
Transport and Distribution
It is known that this compound has good pharmacokinetic properties, including good oral bioavailability and long plasma half-life .
准备方法
合成路线和反应条件: DDD107498 的合成涉及多个步骤,从市售原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。 最终产物通过重结晶或色谱等纯化方法获得 .
工业生产方法: 为了工业生产,this compound 的合成经过优化,以确保高产率和纯度。这涉及扩大反应条件,并使用工业级溶剂和试剂。 然后,该化合物会进行严格的质量控制措施,以确保一致性和安全性 .
化学反应分析
反应类型: DDD107498 经历各种化学反应,包括:
氧化: 在特定条件下,该化合物可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰分子内的官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
属性
IUPAC Name |
6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O2/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32/h3-8,17-18H,1-2,9-16,19H2,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENUHBSJOJMZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469439-69-7 | |
| Record name | M-5717 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1469439697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CABAMIQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3OC1CU1F4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)
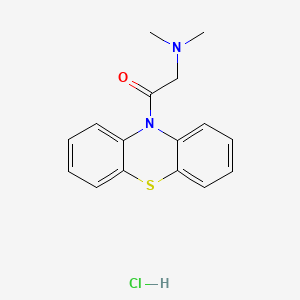
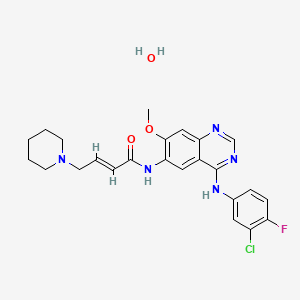
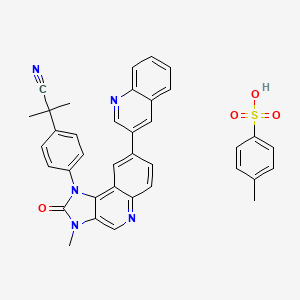
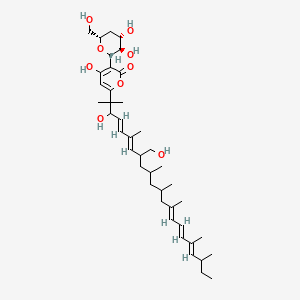
![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)

